5-Bromo-2-chloro-3-methylpyridin-4-aminehydrochloride
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Overview
Description
5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, along with an amine group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the halogenation of 3-methylpyridine, followed by amination and subsequent formation of the hydrochloride salt. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amination reactions, followed by purification processes such as crystallization or recrystallization to obtain the hydrochloride salt in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: Similar in structure but lacks the methyl and amine groups.
5-bromo-4-methylpyridin-3-amine: Similar but does not have the chlorine atom.
2-chloro-5-bromopyridine: Another halogenated pyridine with different substitution patterns.
Uniqueness
5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride is unique due to its specific combination of bromine, chlorine, methyl, and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research.
Properties
CAS No. |
2792202-15-2 |
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Molecular Formula |
C6H7BrCl2N2 |
Molecular Weight |
257.94 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-methylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H6BrClN2.ClH/c1-3-5(9)4(7)2-10-6(3)8;/h2H,1H3,(H2,9,10);1H |
InChI Key |
WBVSBFGYOJIOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)Br)N.Cl |
Origin of Product |
United States |
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